BAY-524

Description

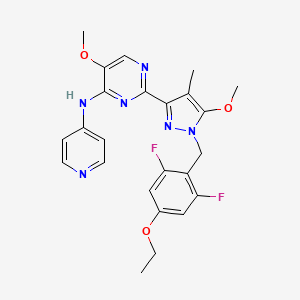

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N6O3/c1-5-35-16-10-18(25)17(19(26)11-16)13-32-24(34-4)14(2)21(31-32)23-28-12-20(33-3)22(30-23)29-15-6-8-27-9-7-15/h6-12H,5,13H2,1-4H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRCQVHTZUUHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bub1 Kinase Inhibitor BAY-524: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BAY-524, a potent and selective inhibitor of the Bub1 (Budding uninhibited by benzimidazoles 1) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of targeting the Bub1 signaling pathway.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine, is a small molecule inhibitor that acts as an ATP-competitive inhibitor of Bub1 kinase.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine | [2] |

| SMILES | COC1=CN=C(C2=NN(CC3=C(F)C=C(OCC)C=C3F)C(OC)=C2C)N=C1NC4=CC=NC=C4 | [3] |

| Molecular Formula | C25H25F2N7O3 | |

| Molecular Weight | 525.51 g/mol | |

| CAS Number | 1445830-39-6 | [3] |

A 2D diagram of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of the kinase activity of Bub1. Its primary mechanism of action is the inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2A-T120).[1][2] This post-translational modification is a critical step in the recruitment of Shugoshin (Sgo1) to the centromere, which in turn is essential for the proper localization and function of the Chromosomal Passenger Complex (CPC).[1][2]

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | Assay | IC50 (nM) | Conditions | Reference |

| Human Bub1 (recombinant catalytic domain) | TR-FRET Kinase Assay | 450 ± 60 | 2 mM ATP | [1][2] |

Table 2: Cellular Activity

| Cell Line | Assay | Effect | Concentration | Reference |

| HeLa, hTERT-RPE1 | Immunofluorescence | Near-maximal inhibition of H2A-T120 phosphorylation | 7-10 µM | [1] |

| HeLa | Western Blot | Drastic reduction of H2A-T120 phosphorylation | Not specified | [1][2] |

Signaling Pathway

This compound disrupts a key signaling pathway that ensures accurate chromosome segregation during mitosis. By inhibiting Bub1 kinase, this compound prevents the phosphorylation of H2A-T120. This, in turn, blocks the recruitment of Sgo1 to the centromere. The absence of Sgo1 leads to the mislocalization of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B. This disruption of the Bub1-Sgo1-CPC axis ultimately impairs chromosome arm resolution and can sensitize cancer cells to taxane-based chemotherapeutics like Paclitaxel.[1][2][4][5]

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Bub1 Kinase Assay

This protocol is adapted from the methods described by Baron et al. (2016).[1]

Objective: To determine the in vitro inhibitory activity of this compound on Bub1 kinase.

Materials:

-

Recombinant human Bub1 catalytic domain (amino acids 704–1085)

-

Histone H2A as a substrate

-

γ-32P-ATP

-

This compound (dissolved in DMSO)

-

Kinase buffer

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing human wild-type (WT) or kinase-dead (KD) LAP-Bub1, purified from mitotic HEK 293T cells.

-

Add recombinantly expressed histone H2A to the reaction mixture.

-

Add γ-32P-ATP to the mixture.

-

Add increasing concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

-

Incubate the reactions for 30 minutes at 30°C.

-

Stop the reactions and analyze the samples by SDS-PAGE.

-

Visualize the phosphorylated H2A using a phosphorimager to determine the extent of inhibition.

-

The IC50 is determined using a time-resolved fluorescence energy transfer (TR-FRET) kinase assay as previously published.[1]

Cellular Inhibition of Bub1 Kinase (Immunofluorescence)

This protocol is based on the methods used to assess the cellular activity of this compound.[1]

Objective: To visualize the inhibition of Bub1 kinase activity in intact cells by monitoring the phosphorylation of histone H2A.

Materials:

-

HeLa S3 or RPE1 cells

-

MG132 (proteasomal inhibitor)

-

Nocodazole

-

This compound (dissolved in DMSO)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody against phospho-histone H2A-T120

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Culture asynchronous HeLa S3 or RPE1 cells on coverslips.

-

Treat the cells with the proteasomal inhibitor MG132 for 2 hours.

-

Add 3.3 μM nocodazole and increasing doses of this compound for 1 hour.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block non-specific antibody binding with 3% BSA in PBS.

-

Incubate the cells with the primary antibody against p-H2A-T120.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

Caption: Experimental workflow for immunofluorescence analysis.

Conclusion

This compound is a valuable chemical tool for dissecting the intricate functions of Bub1 kinase in mitotic progression and the spindle assembly checkpoint. Its high potency and selectivity make it a suitable compound for both in vitro and cellular studies. The detailed information provided in this guide on its chemical properties, biological activity, and associated experimental protocols will aid researchers in utilizing this compound to further explore the therapeutic potential of targeting the Bub1 signaling pathway in diseases such as cancer.

References

- 1. Synchronization of HeLa Cells to Mitotic Subphases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 5. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BAY-524 on Chromosome Cohesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor BAY-524 and its effects on the critical process of chromosome cohesion. Through a comprehensive review of existing research, this document details the mechanism of action of this compound, presents quantitative data on its cellular effects, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways involved.

Introduction to this compound and Chromosome Cohesion

Proper chromosome segregation during cell division is paramount for maintaining genomic stability. This process is intricately regulated by a series of molecular events, with sister chromatid cohesion being a cornerstone. The cohesin complex, a ring-shaped protein structure, physically holds sister chromatids together from the time of DNA replication until their separation at anaphase. The establishment, maintenance, and timely dissolution of this cohesion are tightly controlled.

This compound is a potent and selective small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2] Bub1 is a multifunctional serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC) and in ensuring correct chromosome-microtubule attachments.[3][4] However, emerging evidence, largely derived from studies using inhibitors like this compound, has highlighted a critical role for Bub1's kinase activity in the regulation of chromosome cohesion.[1][3] This guide will delve into the specific effects of this compound on this vital cellular process.

Mechanism of Action: How this compound Disrupts Chromosome Cohesion

This compound exerts its effects by directly inhibiting the catalytic activity of Bub1 kinase.[1][2] This inhibition sets off a cascade of events that ultimately weakens sister chromatid cohesion, particularly at the centromeres. The established signaling pathway is as follows:

-

Inhibition of Bub1 Kinase: this compound acts as an ATP-competitive inhibitor of Bub1 kinase, preventing it from phosphorylating its downstream substrates.[5][6]

-

Reduced Histone H2A Phosphorylation: A key substrate of Bub1 kinase is histone H2A at threonine 120 (H2A-T120).[7][8] Treatment with this compound leads to a significant reduction in the levels of phosphorylated H2A-T120 (H2A-pT120) at the centromeres.[7]

-

Mislocalization of Shugoshin 1 (Sgo1): The phosphorylated H2A-T120 acts as a docking site for the protein Shugoshin 1 (Sgo1).[8][9] Consequently, the reduction in H2A-pT120 levels caused by this compound leads to the mislocalization of Sgo1 from the centromeres.[3][8]

-

Mislocalization of the Chromosomal Passenger Complex (CPC): Sgo1 is crucial for the proper localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, to the inner centromere.[1][9] The displacement of Sgo1 results in the subsequent mislocalization of the CPC.[1]

-

Impaired Chromosome Arm Resolution: The CPC plays a vital role in correcting improper microtubule attachments and in regulating the release of cohesin from chromosome arms during prophase. The mislocalization of the CPC due to this compound treatment leads to impaired chromosome arm resolution and defects in sister chromatid cohesion.[1][5]

This pathway highlights that the primary effect of this compound on chromosome cohesion is not a direct interaction with the cohesin complex itself, but rather an upstream disruption of the signaling cascade that protects centromeric cohesin.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and its analogue BAY-320 on various cellular processes related to chromosome cohesion, as reported in the literature.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 | Reference |

| This compound | Human Bub1 (recombinant catalytic domain) | 450 nM | [2] |

Table 2: Cellular Effects on Mitotic Progression and Chromosome Segregation

| Treatment | Cell Line | Effect | Observation | Reference |

| BAY-320/BAY-524 | HeLa, RPE1 | Mitotic Progression | Minor delay in anaphase onset | [3] |

| BAY-320/BAY-524 + Paclitaxel | HeLa | Chromosome Segregation | Impaired segregation and cell proliferation | [1] |

| Bub1 depletion | HeLa | Chromosome Congression | 55% of cells with unaligned chromosomes (vs. 16% in control) | [7] |

Table 3: Effects on Protein Localization and Phosphorylation

| Treatment | Protein/Modification | Effect | Quantification | Reference |

| BAY-320/BAY-524 | H2A-pT120 | Drastically reduced | - | [7] |

| Bub1 inhibition | CENP-A phosphorylation (Aurora B substrate) | Reduced | ~50% reduction | [8] |

| Bub1 inhibition | Histone H3 phosphorylation (Aurora B substrate) | Reduced | ~10-20% reduction | [8] |

| Bub1 inhibition | Aurora B-EGFP at chromosome arms | Increased | Approximately twofold increase | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on chromosome cohesion.

Immunofluorescence for Sgo1 and CPC Localization

This protocol is designed to visualize the localization of Sgo1 and components of the CPC (e.g., Aurora B) in cells treated with this compound.

Materials:

-

HeLa or RPE1 cells

-

Glass coverslips

-

Cell culture medium

-

This compound (or DMSO as a vehicle control)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., rabbit anti-Sgo1, mouse anti-Aurora B)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa or RPE1 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 7-10 µM) or DMSO for the appropriate duration (e.g., 1-3 hours).

-

-

Fixation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Staining and Mounting:

-

Stain the nuclei by incubating the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets.

-

Quantify the fluorescence intensity of Sgo1 and CPC components at the centromeres using image analysis software.

-

Western Blotting for H2A-pT120

This protocol is used to quantify the levels of H2A-pT120 in cells treated with this compound.

Materials:

-

HeLa or RPE1 cells

-

This compound (or DMSO as a vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-H2A-pT120, mouse anti-Histone H3 as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells with this compound as described above.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Add Laemmli sample buffer and boil the samples for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H2A-pT120 overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

-

Loading Control:

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., Histone H3) to ensure equal protein loading.

-

-

Quantification:

-

Quantify the band intensities using densitometry software and normalize the H2A-pT120 signal to the loading control.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound on chromosome cohesion.

Caption: Experimental workflow for immunofluorescence analysis.

Conclusion

This compound is a valuable chemical tool for dissecting the intricate mechanisms governing chromosome cohesion. Its specific inhibition of Bub1 kinase has revealed a critical signaling pathway involving H2A-pT120, Sgo1, and the CPC in the protection of centromeric cohesion. The resulting impairment of chromosome arm resolution and the sensitization of cancer cells to taxanes highlight the therapeutic potential of targeting Bub1 kinase. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of Bub1 in genome maintenance and to explore the development of novel anti-cancer therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanistic basis for Sgo1-mediated centromere localization and function of the CPC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A dual role for Bub1 in the spindle checkpoint and chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bub1 regulates chromosome segregation in a kinetochore-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

BAY-524: A Chemical Probe for Dissecting the Catalytic Function of Bub1 Kinase in Cell Cycle Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-524, a potent and selective small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase. It is designed to equip researchers with the necessary information to effectively utilize this compound as a chemical probe to investigate the catalytic-dependent functions of Bub1 in mitosis and its potential as a therapeutic target in oncology.

Introduction to this compound

This compound is an ATP-competitive inhibitor of the serine/threonine kinase Bub1, a crucial component of the spindle assembly checkpoint (SAC) and a key regulator of chromosome congression during mitosis.[1] While Bub1 possesses both a kinase domain and scaffolding functions, the precise roles of its catalytic activity have been a subject of extensive research. This compound, along with its analog BAY-320, has emerged as a valuable tool to specifically interrogate the kinase-dependent functions of Bub1, distinguishing them from its non-catalytic scaffolding roles.[2][3]

This guide details the biochemical and cellular activity of this compound, provides protocols for its use in key experiments, and illustrates its mechanism of action and experimental applications through signaling pathway and workflow diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and effective cellular concentrations.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Substrate | ATP Concentration | IC50 (nM) | Reference |

| Human Bub1 (recombinant catalytic domain) | In Vitro Kinase Assay | Histone H2A | 2 mM | 450 ± 60 | [2][4] |

Table 2: Effective Cellular Concentrations of this compound

| Cell Lines | Assay Type | Endpoint | Effective Concentration (µM) | Reference |

| HeLa, hTERT-RPE1 | Immunofluorescence, In-Cell Western | Inhibition of Histone H2A-T120 phosphorylation | 7-10 | [2][3] |

| HeLa, hTERT-RPE1 | Immunofluorescence | Reduction of centromeric Sgo1 and Sgo2 | 7-10 | [3] |

| HeLa, hTERT-RPE1 | Cell Viability/Proliferation Assay | Sensitization to Paclitaxel | 7-10 | [1][3] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the signaling pathway of Bub1 kinase, a typical experimental workflow for using this compound, and the logical relationship of its cellular effects.

Bub1 Signaling Pathway and Inhibition by this compound

Caption: Bub1 kinase signaling pathway and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for characterizing this compound.

Logical Relationships of this compound Cellular Effects

Caption: Logical flow of the cellular consequences of this compound treatment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Bub1 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on Bub1 kinase activity.

-

Objective: To measure the IC50 of this compound against recombinant human Bub1 kinase.

-

Materials:

-

Recombinant human Bub1 catalytic domain (amino acids 704-1085).

-

Recombinant Histone H2A as a substrate.

-

γ-³²P-ATP.

-

This compound serially diluted in DMSO.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 2 mM ATP).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager.

-

-

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant Bub1 kinase, and histone H2A.

-

Add increasing concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at 30°C.

-

Initiate the kinase reaction by adding γ-³²P-ATP.

-

Allow the reaction to proceed for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated histone H2A using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.[2][4]

-

Cellular Inhibition of Histone H2A Phosphorylation (Immunofluorescence)

This assay validates the ability of this compound to inhibit Bub1 kinase activity in intact cells.

-

Objective: To visualize and quantify the reduction of histone H2A-T120 phosphorylation at kinetochores in cells treated with this compound.

-

Materials:

-

HeLa or hTERT-RPE1 cells.

-

This compound.

-

Nocodazole and MG132 for mitotic synchronization.

-

Primary antibody: anti-phospho-Histone H2A-T120.

-

Secondary antibody: Fluorescently-conjugated anti-rabbit IgG.

-

DAPI for nuclear staining.

-

Formaldehyde for fixation.

-

Triton X-100 for permeabilization.

-

Fluorescence microscope.

-

-

Protocol:

-

Plate cells on coverslips.

-

Synchronize cells in mitosis by treating with MG132 (a proteasome inhibitor) for 2 hours, followed by the addition of nocodazole (a microtubule depolymerizing agent) and increasing doses of this compound (e.g., 0-10 µM) for 1 hour.[3]

-

Fix the cells with 4% formaldehyde in PBS for 10 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

Block with 3% BSA in PBS for 1 hour.

-

Incubate with the primary antibody against H2A-pT120 overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature.

-

Counterstain with DAPI.

-

Mount the coverslips on slides and acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity at kinetochores to determine the dose-dependent inhibition of H2A phosphorylation.

-

Cell Viability and Sensitization to Paclitaxel Assay

This assay assesses the impact of Bub1 inhibition on cell proliferation, particularly in combination with other anti-mitotic agents.

-

Objective: To determine if this compound sensitizes cancer cells to the anti-proliferative effects of paclitaxel.

-

Materials:

-

HeLa or other cancer cell lines.

-

This compound.

-

Paclitaxel.

-

96-well plates.

-

Cell viability reagent (e.g., MTT, XTT, or resazurin).

-

Plate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a matrix of concentrations of this compound and a low dose of paclitaxel, both alone and in combination. Include a vehicle control (DMSO).

-

Incubate the cells for a period of 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and analyze the data for synergistic or additive effects between this compound and paclitaxel.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the study of Bub1 kinase. Its ability to specifically inhibit the catalytic function of Bub1 in both in vitro and cellular contexts allows for the decoupling of kinase-dependent and scaffolding functions of this important mitotic regulator.[2][3] The sensitization of cancer cells to paclitaxel upon treatment with this compound highlights the potential of targeting Bub1 kinase in combination therapies.[1] The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into cell cycle control, chromosome segregation, and the development of novel anti-cancer strategies.

References

- 1. axionbiosystems.com [axionbiosystems.com]

- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY-524 in Immunofluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY-524, a potent and selective Bub1 kinase inhibitor, in immunofluorescence (IF) assays. This document outlines the mechanism of action of this compound, its effects on cellular signaling pathways, and detailed protocols for observing these effects using immunofluorescence microscopy.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of Budding uninhibited by benzimidazoles 1 (Bub1).[1][2] Bub1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] Inhibition of Bub1 kinase activity by this compound leads to distinct cellular phenotypes, making it a valuable tool for studying mitotic regulation and a potential anti-cancer therapeutic.[1][2][4]

The primary mechanism of action of this compound involves the inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2A-pT120).[1][5] This phosphorylation event is a key step in the recruitment of the Shugoshin protein (Sgo1) and the Chromosomal Passenger Complex (CPC) to the centromeres of chromosomes.[1][5] The CPC, which includes the kinase Aurora B, plays a vital role in correcting improper microtubule-kinetochore attachments and ensuring bipolar chromosome orientation.[1][5]

By inhibiting Bub1 kinase, this compound disrupts this signaling cascade, leading to a reduction in H2A-pT120, mislocalization of Sgo1 and the CPC, and consequently, defects in chromosome arm resolution.[1][5] These effects can be effectively visualized and quantified using immunofluorescence microscopy.

Key Applications in Immunofluorescence

Immunofluorescence assays are ideal for studying the cellular effects of this compound. Key applications include:

-

Monitoring Bub1 Kinase Inhibition: Directly visualizing the decrease in histone H2A-pT120 at kinetochores.

-

Analyzing Protein Localization: Observing the mislocalization of key mitotic proteins, such as Aurora B (a component of the CPC) and Sgo1, from the centromeres.

-

Phenotypic Analysis: Assessing the consequences of Bub1 inhibition on chromosome alignment and segregation.

-

Dose-Response Studies: Quantifying the effects of different concentrations of this compound on the above parameters.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative effects of this compound treatment in immunofluorescence assays based on published literature.

| Target Analyte | Cellular Localization | Expected Effect of this compound Treatment | Effective Concentration Range | Reference |

| Phospho-Histone H2A (T120) | Kinetochores | Significant reduction in fluorescence intensity | 7-10 µM | [1][5] |

| Aurora B (CPC subunit) | Centromeres/Kinetochores | Relocalization from centromeres to chromosome arms | 7-10 µM | [1][6] |

| Shugoshin (Sgo1) | Centromeres | Loss of centromeric localization | 7-10 µM | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of Bub1 kinase and the inhibitory effect of this compound.

Experimental Workflow

The general workflow for an immunofluorescence experiment using this compound is depicted below.

Caption: Experimental workflow for immunofluorescence analysis of this compound effects.

Detailed Experimental Protocols

Protocol 1: Immunofluorescence Staining for Phospho-Histone H2A (T120)

This protocol is designed to detect the reduction in Bub1-mediated histone H2A phosphorylation at kinetochores following this compound treatment.

Materials:

-

HeLa or RPE1 cells

-

Glass coverslips

-

Cell culture medium

-

This compound (solubilized in DMSO)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS)

-

Primary Antibody: Rabbit anti-phospho-Histone H2A (Thr120)

-

Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Culture:

-

Seed HeLa or RPE1 cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.

-

Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Treatment:

-

Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 7-10 µM is recommended.[1][5] Include a vehicle control (DMSO) at the same final concentration.

-

For mitotic arrest, cells can be pre-treated with a microtubule-destabilizing agent like nocodazole (e.g., 100 ng/mL for 12-16 hours) before and during this compound treatment.

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate for 1-2 hours at 37°C.

-

-

Fixation:

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

-

-

Permeabilization:

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS for 5 minutes each.

-

Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (anti-phospho-Histone H2A T120) in the blocking buffer according to the manufacturer's recommendations.

-

Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the coverslips three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.

-

Aspirate the wash buffer and add the diluted secondary antibody.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBS for 5 minutes each in the dark.

-

Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Image the cells using a confocal microscope.

-

Quantify the fluorescence intensity of phospho-H2A (T120) at the kinetochores using image analysis software such as ImageJ or CellProfiler.

-

Protocol 2: Immunofluorescence Staining for Aurora B Localization

This protocol is for observing the mislocalization of the CPC component Aurora B from centromeres after this compound treatment.

Materials:

-

Same as Protocol 1, with the following exceptions:

-

Primary Antibody: Mouse anti-Aurora B

-

Secondary Antibody: Goat anti-Mouse IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 594)

Procedure:

-

Follow steps 1-5 from Protocol 1.

-

Primary Antibody Incubation:

-

Dilute the primary antibody (anti-Aurora B) in the blocking buffer as recommended by the manufacturer.

-

Aspirate the blocking buffer and add the diluted primary antibody.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Follow steps 7-9 from Protocol 1, using the appropriate secondary antibody. The analysis will focus on the change in localization of the Aurora B signal from distinct centromeric foci to a more diffuse pattern along the chromosome arms.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Staining | Inadequate blocking, insufficient washing, or excessive antibody concentration. | Increase blocking time, increase the number and duration of washes, or titrate the primary and secondary antibodies to determine the optimal concentration. |

| Weak or No Signal | Ineffective primary antibody, low antigen expression, or excessive fixation. | Use a validated antibody, ensure the target protein is expressed in the chosen cell line, and optimize fixation time and PFA concentration. |

| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use an antifade mounting medium, and acquire images with optimal laser power and exposure times. |

| Cell Detachment | Harsh washing steps. | Be gentle during washing steps; add and remove solutions slowly at the side of the well. |

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the critical role of Bub1 kinase in mitotic progression and chromosome segregation through the powerful technique of immunofluorescence microscopy.

References

- 1. Phosphorylation and activation of Bub1 on unattached chromosomes facilitate the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Quantitative single-cell analysis of immunofluorescence protein multiplex images illustrates biomarker spatial heterogeneity within breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Aurora B kinase is recruited to multiple discrete kinetochore and centromere regions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of BAY-524 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of BAY-524, a potent and selective inhibitor of Bub1 kinase. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a small molecule inhibitor that targets the catalytic activity of human Bub1 kinase, a key regulator of the spindle assembly checkpoint (SAC) and chromosome segregation.[1][2] It is a valuable tool for studying the roles of Bub1 in mitosis and its potential as a therapeutic target in oncology.[2][3][4] Accurate preparation of a stable, concentrated stock solution is the first critical step for its use in various in vitro and in vivo experimental models.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄F₂N₆O₃ | [5] |

| Molecular Weight | 482.48 g/mol | [5] |

| CAS Number | 1445830-39-6 | [1][5] |

| IC₅₀ (for human Bub1) | 450 nM (in the presence of 2 mM ATP) | [1][2][5] |

| Solubility in DMSO | ≥ 166.67 mg/mL (345.44 mM) | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), newly opened

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

-

Weighing this compound:

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.82 mg of this compound.

-

Calculation:

-

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

-

Mass (mg) = 10 mM x 482.48 g/mol x 0.001 L = 4.82 mg

-

-

-

Dissolution:

-

Transfer the weighed this compound powder to an appropriate microcentrifuge tube or vial.

-

Add the calculated volume of fresh, anhydrous DMSO. It is crucial to use newly opened DMSO as it is hygroscopic and absorbed water can affect the solubility of the compound.[1]

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][5]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

-

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Visualized Workflow and Signaling Pathway

Experimental Workflow:

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway:

The diagram below depicts the simplified signaling pathway inhibited by this compound.

Caption: this compound inhibits Bub1 kinase, affecting downstream signaling.

References

Application Notes and Protocols for BAY-524 in Live-Cell Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY-524, a potent and selective Bub1 kinase inhibitor, in live-cell imaging studies. Detailed protocols and quantitative data are presented to facilitate the design and execution of experiments aimed at investigating mitotic progression, spindle assembly checkpoint (SAC) function, and the effects of Bub1 inhibition on cancer cells.

Introduction

This compound is a small molecule inhibitor that specifically targets the catalytic activity of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a crucial component of the spindle assembly checkpoint.[1][2][3][4] Bub1 plays a dual role as a kinase and a scaffolding protein, contributing to proper chromosome segregation and the prevention of aneuploidy.[2][3] Inhibition of Bub1 kinase activity with this compound has been shown to affect the localization of key mitotic proteins, impair chromosome arm resolution, and sensitize cancer cells to taxane-based chemotherapeutics like paclitaxel.[2][3][5] Live-cell imaging is an invaluable tool for observing the dynamic cellular processes affected by this compound in real-time.[6][7][8]

Mechanism of Action

This compound is an ATP-competitive inhibitor of Bub1 kinase.[5] By blocking the kinase activity of Bub1, this compound prevents the phosphorylation of its downstream targets, including histone H2A at threonine 120 (H2A-T120p).[1][2] This inhibition leads to the mislocalization of Shugoshin proteins (Sgo1 and Sgo2) and the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase.[1][2][3] While global Aurora B function is not abolished, its mislocalization affects proper chromosome cohesion and segregation.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in cellular assays.

| Parameter | Value | Cell Lines | Notes | Reference |

| IC50 (in vitro) | 450 nM | Human Bub1 recombinant catalytic domain | Measures the concentration of this compound required to inhibit 50% of Bub1 kinase activity in a cell-free system. | [1] |

| Effective Concentration (in cellulo) | 7 - 10 µM | HeLa, hTERT-RPE1 | Concentration range for near-maximal inhibition of Bub1 kinase activity in intact cells, as measured by the reduction of histone H2A-T120 phosphorylation. | [2][3] |

| Incubation Time | 1 - 48 hours | HeLa, hTERT-RPE1 | The duration of treatment depends on the specific biological question being addressed. Shorter times (1-3h) are sufficient to observe effects on protein localization, while longer times (12-48h) may be needed to assess impacts on mitotic progression and cell fate. | [1][2] |

Signaling Pathway of Bub1 Kinase in Mitosis

The following diagram illustrates the central role of Bub1 kinase in the spindle assembly checkpoint and its inhibition by this compound.

Caption: Bub1 kinase signaling pathway at the kinetochore and its inhibition by this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitotic Progression and Chromosome Segregation

This protocol describes the use of live-cell imaging to monitor the effects of this compound on the duration of mitosis and the fidelity of chromosome segregation.

Materials:

-

HeLa or RPE1 cells stably expressing a fluorescent histone marker (e.g., H2B-GFP)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Glass-bottom imaging dishes

-

This compound (stock solution in DMSO)

-

Paclitaxel (stock solution in DMSO)

-

Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed H2B-GFP expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Cell Synchronization (Optional): To enrich for mitotic cells, synchronize the cells using a standard method such as a thymidine block. Release from the block and allow cells to progress towards mitosis.

-

Drug Treatment:

-

For single-agent studies, add this compound to the culture medium at a final concentration of 7-10 µM.

-

For combination studies, add a low dose of paclitaxel in combination with this compound (7-10 µM).

-

Include a vehicle control (DMSO) for comparison.

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Acquire time-lapse images every 5-15 minutes for 12-24 hours. Use the lowest possible light exposure to minimize phototoxicity.[9][10]

-

Capture images in both the fluorescence channel (for H2B-GFP) and the brightfield or DIC channel.

-

-

Data Analysis:

-

Manually or automatically track individual cells from mitotic entry (nuclear envelope breakdown) to exit (cytokinesis).

-

Measure the duration of mitosis for each cell.

-

Score for chromosome segregation errors, such as lagging chromosomes, anaphase bridges, or micronuclei formation.

-

Protocol 2: Immunofluorescence of Mitotic Protein Localization after this compound Treatment

This protocol details how to assess the impact of this compound on the localization of key mitotic proteins like Aurora B or Shugoshin using immunofluorescence microscopy. While this is a fixed-cell technique, it complements live-cell imaging by providing higher resolution snapshots of protein localization.

Materials:

-

HeLa or RPE1 cells

-

Coverslips

-

This compound

-

Nocodazole (for mitotic arrest)

-

MG132 (proteasome inhibitor)

-

Paraformaldehyde (PFA) or Methanol for fixation

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., anti-Aurora B, anti-Sgo1)

-

Fluorescently labeled secondary antibodies

-

DAPI for DNA staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on coverslips.

-

Treat asynchronous or synchronized cell populations with 7-10 µM this compound for 1-3 hours. To enrich for mitotic cells, a co-treatment with nocodazole (e.g., 3.3 µM for 1-2 hours) and MG132 (e.g., 20 µM) can be performed.[2]

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 10 minutes or ice-cold methanol for 5 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

-

Analysis:

-

Quantify the fluorescence intensity of the protein of interest at specific subcellular locations (e.g., centromeres).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.

Caption: General workflow for a live-cell imaging experiment with this compound.

Conclusion

This compound is a valuable tool for dissecting the catalytic functions of Bub1 kinase in live cells. The protocols and data provided herein offer a foundation for researchers to investigate the intricate mechanisms of mitotic regulation and to explore the therapeutic potential of Bub1 inhibition in cancer. The use of live-cell imaging is critical for capturing the dynamic nature of the cellular response to this compound, providing deeper insights than fixed-cell methods alone.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]

- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biocompare.com [biocompare.com]

- 8. mrclab.com [mrclab.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Application Notes and Protocols for Combining BAY-524 with Paclitaxel in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies with conventional cytotoxic agents represents a promising strategy in cancer treatment to enhance efficacy and overcome resistance. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining BAY-524, a potent Bub1 kinase inhibitor, with Paclitaxel, a widely used microtubule-stabilizing chemotherapeutic agent, in cancer cell lines.

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3][4][5] However, its efficacy can be limited by cellular resistance mechanisms. This compound is a small molecule inhibitor of Bub1 (budding uninhibited by benzimidazoles 1) kinase.[6] Bub1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[7][8] Inhibition of Bub1 kinase activity has been shown to impair chromosome arm resolution and sensitize cancer cells to low doses of Paclitaxel, leading to severe chromosome segregation defects and enhanced cell death.[7][8][9][10]

These notes provide a framework for researchers to explore this promising combination therapy in a laboratory setting.

Data Presentation

The following tables present illustrative data to demonstrate the expected synergistic effects of combining this compound and Paclitaxel. Note: This data is hypothetical and intended for illustrative purposes to guide experimental design and data analysis.

Table 1: Illustrative Cell Viability (IC50) Data

| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |

| HeLa (Cervical Cancer) | This compound | 450 | - |

| Paclitaxel | 10 | - | |

| This compound + Paclitaxel (1:45 ratio) | See Note | < 1 (Synergism) | |

| MDA-MB-231 (Breast Cancer) | This compound | 500 | - |

| Paclitaxel | 15 | - | |

| This compound + Paclitaxel (1:33 ratio) | See Note | < 1 (Synergism) | |

| A549 (Lung Cancer) | This compound | 600 | - |

| Paclitaxel | 20 | - | |

| This compound + Paclitaxel (1:30 ratio) | See Note | < 1 (Synergism) |

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The IC50 of the combination is not a single value but is determined from the dose-response curve of the combined drugs.

Table 2: Illustrative Apoptosis Data (Annexin V/PI Staining)

| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |

| HeLa | Control | 5% |

| This compound (225 nM) | 10% | |

| Paclitaxel (5 nM) | 25% | |

| This compound (225 nM) + Paclitaxel (5 nM) | 65% | |

| MDA-MB-231 | Control | 4% |

| This compound (250 nM) | 8% | |

| Paclitaxel (7.5 nM) | 20% | |

| This compound (250 nM) + Paclitaxel (7.5 nM) | 55% |

Table 3: Illustrative Cell Cycle Distribution Data (Propidium Iodide Staining)

| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

| HeLa | Control | 55% | 25% | 20% |

| This compound (450 nM) | 50% | 28% | 22% | |

| Paclitaxel (10 nM) | 15% | 10% | 75% | |

| This compound (450 nM) + Paclitaxel (10 nM) | 10% | 5% | 85% (with increased mitotic defects) | |

| A549 | Control | 60% | 20% | 20% |

| This compound (600 nM) | 58% | 22% | 20% | |

| Paclitaxel (20 nM) | 20% | 15% | 65% | |

| This compound (600 nM) + Paclitaxel (20 nM) | 15% | 10% | 75% (with increased mitotic defects) |

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is for determining the cytotoxic effects of this compound and Paclitaxel, alone and in combination.

Materials:

-

Cancer cell lines (e.g., HeLa, MDA-MB-231, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Paclitaxel (stock solution in DMSO)[11]

-

96-well plates

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate overnight.[12]

-

Prepare serial dilutions of this compound and Paclitaxel in culture medium. For the combination, prepare dilutions with a fixed molar ratio.

-

Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used).

-

Incubate the plate for 72 hours.[13]

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[12]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound, Paclitaxel, or the combination for 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the cell cycle distribution of treated cells.

Materials:

-

Treated and untreated cells

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells and treat with the compounds for 24 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting

This protocol is to analyze the expression of key proteins involved in the cell cycle and apoptosis.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H2A (Thr120), anti-cleaved PARP, anti-Bcl-2, anti-Cyclin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in SDS sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Proposed signaling pathway of combined this compound and Paclitaxel treatment.

Caption: Experimental workflow for evaluating the combination of this compound and Paclitaxel.

Caption: Logical relationship illustrating the synergistic interaction between this compound and Paclitaxel.

References

- 1. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Effect of Paclitaxel and Epirubicin Coadministration─Insight into the Mechanisms of Interactions with Model Breast Cancer Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational and in vitro analyses on synergistic effects of paclitaxel and thymoquinone in suppressing invasive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Paclitaxel-Induced Apoptosis Is BAK-Dependent, but BAX and BIM-Independent in Breast Tumor | PLOS One [journals.plos.org]

- 12. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paclitaxel-induced apoptosis is BAK-dependent, but BAX and BIM-independent in breast tumor. | Sigma-Aldrich [merckmillipore.com]

Application Notes and Protocols for BAY-524 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-524 is a potent and selective small molecule inhibitor of the serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles 1). Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. The kinase activity of Bub1 is essential for the proper localization of key checkpoint proteins and for the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key event in the recruitment of the Shugoshin protein complex to protect centromeric cohesion. Dysregulation of Bub1 activity is implicated in aneuploidy and tumorigenesis, making it an attractive target for anti-cancer drug discovery.

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the Bub1 signaling pathway. The provided protocols are designed for implementation in a research or drug discovery setting.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the Bub1 kinase. By binding to the ATP-binding pocket of the Bub1 kinase domain, this compound prevents the transfer of a phosphate group from ATP to its substrates. The primary and most well-characterized downstream effect of Bub1 kinase inhibition by this compound is the reduction of histone H2A phosphorylation at T120. This leads to defects in the recruitment of the chromosomal passenger complex (CPC) and Shugoshin (Sgo1) to the centromere, ultimately impairing proper chromosome segregation.

Data Presentation

The following tables summarize the quantitative data for this compound and its closely related analog, BAY-320, which exhibits a similar mechanism of action.

| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| This compound | In vitro kinase assay | Human Bub1 (recombinant catalytic domain) | 450 ± 60 | N/A | [1] |

| BAY-320 | In vitro kinase assay | Human Bub1 (recombinant catalytic domain) | 680 ± 280 | N/A | [1] |

| BAY-320 | In-Cell Western | Endogenous Bub1 (H2A-pT120) | 379 ± 156 | HeLa | [1] |

| Compound | Cell Line | Effective Concentration for Maximal Inhibition of H2A-pT120 | Reference |

| This compound | HeLa, RPE1 | 7 - 10 µM | [1] |

| BAY-320 | HeLa, RPE1 | 3 - 10 µM | [2] |

Signaling Pathway

The following diagram illustrates the central role of Bub1 kinase in the spindle assembly checkpoint and its inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BAY-524 Dosage for Maximal Bub1 Inhibition

Welcome to the technical support center for BAY-524, a potent and selective inhibitor of Bub1 kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the serine/threonine kinase Bub1.[1][2] By binding to the ATP-binding pocket of Bub1, it prevents the transfer of phosphate groups to its substrates, thereby inhibiting its catalytic activity.

Q2: What is the in vitro potency of this compound against Bub1?

A2: this compound inhibits the recombinant catalytic domain of human Bub1 with an IC50 of approximately 450 nM.[1][3][4]

Q3: What is the recommended concentration range for achieving maximal Bub1 inhibition in cells?

A3: In cell-based assays using cell lines such as HeLa and RPE1, a concentration range of 7-10 μM of this compound has been shown to achieve near-maximal inhibition of Bub1 kinase activity.[1][4]

Q4: What are the known downstream effects of Bub1 inhibition by this compound?

A4: Inhibition of Bub1 by this compound leads to several key cellular effects, including:

-

Reduced phosphorylation of histone H2A at threonine 120 (H2A-pT120).[1][2]

-

Impaired centromeric localization of Shugoshin proteins (Sgo1 and Sgo2).[1]

-

Altered localization and activity of the Chromosomal Passenger Complex (CPC).[1]

-

Sensitization of cancer cells to taxanes like paclitaxel.[1][3][4]

Q5: Does this compound inhibition of Bub1 kinase activity alone significantly affect the Spindle Assembly Checkpoint (SAC)?

A5: While Bub1 is a key component of the SAC, studies with this compound indicate that inhibition of its kinase activity has only minor effects on SAC function and mitotic progression in the absence of other mitotic stressors.[1][4] This suggests that the scaffolding function of Bub1 may be more critical for the SAC than its kinase activity.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No or low inhibition of H2A-pT120 phosphorylation | Insufficient this compound concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment starting from 1 µM up to 20 µM to determine the optimal concentration for your specific cell line. |

| Incorrect timing of inhibitor addition: Bub1 activity is cell cycle-dependent, peaking in G2/M phase.[5] | Synchronize cells in mitosis (e.g., using nocodazole or MG132) before and during this compound treatment to ensure the target is active. | |

| Compound degradation: Improper storage can lead to loss of activity. | Store this compound stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year).[3] Avoid repeated freeze-thaw cycles. | |

| High cell toxicity or off-target effects observed | This compound concentration is too high: Exceeding the optimal concentration range can lead to non-specific effects. | Lower the concentration of this compound. If possible, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration in your cell line. |

| Prolonged incubation time: Continuous exposure to high concentrations of the inhibitor may induce toxicity. | Reduce the incubation time. For many endpoints, a few hours of treatment are sufficient to observe effects on Bub1 activity.[3] | |

| Variability in experimental results | Inconsistent cell synchronization: Asynchronous cell populations will have varying levels of Bub1 activity. | Ensure a consistent and efficient cell synchronization protocol. Verify synchronization efficiency by flow cytometry or microscopy. |

| Inhibitor precipitation: this compound may have limited solubility in aqueous media. | Prepare fresh dilutions from a DMSO stock solution for each experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%). For in vivo use, specific formulation protocols are available.[3] |

Data Summary

Table 1: In Vitro and In-Cell Potency of this compound

| Parameter | Value | System | Reference |

| IC50 (in vitro) | 450 ± 60 nM | Recombinant human Bub1 catalytic domain | [1][4] |

| IC50 (in-cell) | 379 ± 156 nM | hTERT-RPE1 cells (monitoring pT120-H2A) | [1] |

| Effective Concentration (in-cell) | 7 - 10 µM | HeLa and RPE1 cells (for near-maximal inhibition) | [1][4] |

Experimental Protocols

Protocol 1: Determination of In-Cell IC50 for this compound via Immunofluorescence

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of Bub1 kinase activity in cells by measuring the phosphorylation of its substrate, histone H2A at threonine 120 (H2A-pT120).

1. Cell Seeding and Synchronization: a. Seed cells (e.g., HeLa or RPE1) on glass coverslips in a multi-well plate at a density that will result in 60-70% confluency the next day. b. The following day, treat cells with a synchronizing agent. For example, add 3.3 µM nocodazole for 1 hour to arrest cells in mitosis.

2. This compound Treatment: a. Prepare a 2X serial dilution of this compound in pre-warmed cell culture medium. A suggested starting range is from 20 µM down to 0.1 µM. Include a DMSO-only vehicle control. b. Add the this compound dilutions to the synchronized cells and incubate for 1-2 hours.

3. Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. b. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. c. Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour. d. Incubate with a primary antibody against H2A-pT120 overnight at 4°C. e. Wash three times with PBS. f. Incubate with a fluorescently-labeled secondary antibody and a DNA stain (e.g., DAPI) for 1 hour at room temperature in the dark. g. Wash three times with PBS and mount the coverslips on microscope slides.

4. Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the mean fluorescence intensity of the H2A-pT120 signal at the kinetochores of mitotic cells for each this compound concentration. c. Normalize the data to the DMSO control (100% activity) and a background control (0% activity). d. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of this compound on a chosen cell line.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. This compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. b. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a control with no cells (background). c. Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

4. Solubilization and Measurement: a. Carefully remove the medium. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 5 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Subtract the background absorbance from all readings. b. Express the viability of treated cells as a percentage of the vehicle control. c. Plot cell viability against this compound concentration to determine the cytotoxic effects.

Visualizations

Caption: Simplified Bub1 signaling pathway at the kinetochore and the inhibitory action of this compound.

Caption: Experimental workflow for optimizing this compound dosage.

References

- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]

- 5. BUB1 - Wikipedia [en.wikipedia.org]

Potential off-target effects of BAY-524 at high concentrations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Bub1 kinase inhibitor, BAY-524. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its expected on-target effects?

This compound is a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2] The primary on-target effect of this compound is the inhibition of Bub1's kinase activity, which is crucial for the proper functioning of the spindle assembly checkpoint (SAC) during mitosis.[2][3]

Expected on-target cellular phenotypes include:

-

Reduced phosphorylation of histone H2A at threonine 120 (H2A-pT120).[4][5]

-

Mislocalization of Shugoshin (Sgo1 and Sgo2) proteins from the centromeres.[1]

-

Impaired localization and activity of the Chromosomal Passenger Complex (CPC).[1]

-

Defects in chromosome arm resolution.[4]

-

Sensitization of cells to taxanes, leading to chromosome segregation errors and reduced cell proliferation.[2][4]

Q2: At what concentration should I use this compound to achieve on-target effects?

For most cell-based assays, near-maximal inhibition of Bub1 kinase is achieved at concentrations of 7-10 µM of this compound.[4] The IC50 for the recombinant catalytic domain of human Bub1 is approximately 450 nM.[1] It is always recommended to perform a dose-response experiment in your specific cell line and assay to determine the optimal concentration.